2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrophenyl group, and a dihydroimidazolyl group
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-17-8-4-14(5-9-17)12-18(23)21-11-10-20-19(21)27-13-15-2-6-16(7-3-15)22(24)25/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVDQXKJMKHPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For example, the use of methoxyphenyl isocyanate as a reagent has been demonstrated to be effective in certain synthetic routes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxyphenyl and nitrophenyl derivatives, such as:
Uniqueness
What sets 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one, also known by its CAS number 142167-51-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its anticancer and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.33 g/mol. The structure features a methoxyphenyl group and a nitrophenyl group linked through a sulfanyl moiety to an imidazole derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₂O₄S |
| Molecular Weight | 303.33 g/mol |
| CAS Number | 142167-51-9 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25.72 µM, indicating its potential effectiveness in cancer therapy .
The underlying mechanisms by which this compound exerts its anticancer effects include:
- Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells through the activation of caspase pathways.
- Tumor Growth Suppression : In vivo studies on tumor-bearing mice showed a marked reduction in tumor size upon treatment with the compound, suggesting its efficacy in inhibiting tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for its antimicrobial activity. It was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, using the agar disc-diffusion method. Results indicated that the compound exhibited notable antibacterial activity at a concentration of 1 mM .
Antimicrobial Mechanism
The antimicrobial action is believed to be mediated through:
- Disruption of Bacterial Cell Membranes : The presence of the sulfanyl group may enhance membrane permeability, leading to cell lysis.
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, thus inhibiting protein synthesis critical for bacterial survival .
Case Studies and Research Findings
A review of literature reveals several case studies that support the biological activities of this compound:
-
Anticancer Case Study :
- Study : Morais et al. (2023) investigated various derivatives of imidazole compounds and found that those similar to our compound showed significant cytotoxicity against glioblastoma cell lines.
- Findings : The study confirmed that structural modifications influenced activity levels, emphasizing the importance of substituents like methoxy and nitro groups in enhancing anticancer properties .
-
Antimicrobial Case Study :
- Study : A comprehensive review on nitroimidazole derivatives highlighted the effectiveness of compounds containing nitrophenyl moieties against Gram-negative bacteria.
- Findings : Compounds similar in structure to our target demonstrated high inhibition potency against E. coli and S. aureus, suggesting a broad spectrum of antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
